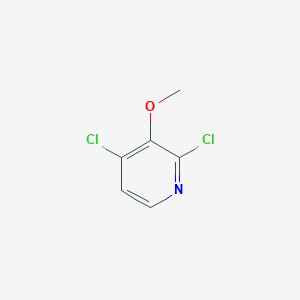

2,4-Dichloro-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLLDGMXZMTOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405143-46-6 | |

| Record name | 2,4-dichloro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-3-methoxypyridine, a key heterocyclic building block in modern organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and its established role as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the reactivity and synthetic potential of this compound.

Introduction and Significance

2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6) is a substituted pyridine derivative that has garnered significant interest as a crucial intermediate in the synthesis of a wide range of functionalized molecules.[2][3] Its unique structural arrangement, featuring two reactive chlorine atoms at the 2- and 4-positions and a methoxy group at the 3-position, provides multiple sites for selective chemical modification. This trifunctional nature allows for the strategic and controlled introduction of various substituents, making it an invaluable tool for constructing complex molecular architectures.

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic placement of chloro and methoxy groups on this core structure in 2,4-dichloro-3-methoxypyridine enhances its utility, enabling its use in the development of novel therapeutic agents and agrochemicals.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis, including reaction setup, purification, and storage.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 405143-46-6 | [2][3][4] |

| Molecular Formula | C₆H₅Cl₂NO | [2][3] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Purity | ≥95% | [4] |

| LogP | 2.026 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Spectral Data Interpretation

While experimental spectra for 2,4-dichloro-3-methoxypyridine are not widely published, a predicted spectral analysis based on its structure and data from analogous compounds can provide valuable insights for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Additionally, a singlet corresponding to the methoxy group protons will be observed further upfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the molecule, reflecting the asymmetry of the substitution pattern.

Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for 2,4-dichloro-3-methoxypyridine is not extensively documented in readily available literature, a plausible synthetic route can be inferred from established methods for preparing related dichlorinated heteroaromatic compounds. A common and effective strategy involves the chlorination of a corresponding dihydroxy-methoxy-pyridine precursor.

Proposed Experimental Protocol

Based on analogous preparations, the following is a generalized, hypothetical protocol that would require optimization:

-

Reaction Setup: To a flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 3-methoxy-2,4-dihydroxypyridine.

-

Addition of Chlorinating Agent: Carefully add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 2,4-dichloro-3-methoxypyridine.

Causality Behind Experimental Choices:

-

Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of both hydroxyl groups to chlorides.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction.

-

Quenching on Ice: This is a critical step to safely decompose the excess reactive chlorinating agent and to precipitate the organic product from the aqueous medium.

Reactivity and Synthetic Applications

The reactivity of 2,4-dichloro-3-methoxypyridine is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack.[5][6]

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution (i.e., whether the C2 or C4 position reacts first) can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more activated towards nucleophilic attack.[5]

Palladium-Catalyzed Cross-Coupling Reactions

2,4-Dichloro-3-methoxypyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex pyridine derivatives. The selective coupling at either the C2 or C4 position can often be achieved by careful selection of the catalyst, ligands, and reaction conditions.[5]

Safety and Handling

As a responsible scientist, it is imperative to be fully aware of the potential hazards associated with any chemical and to take appropriate safety precautions.

Hazard Identification

2,4-Dichloro-3-methoxypyridine is classified with the following hazard statements:

The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant) .[4][7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2,4-Dichloro-3-methoxypyridine is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical science. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to leverage its full synthetic potential.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 26). Exploring the Reactivity of 2,4-Dichloropyridine in Organic Synthesis. Retrieved February 9, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 9, 2026, from [Link]

-

Al-Refai, M., Ibrahim, M. M., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2878. [Link]

-

PubChemLite. (n.d.). 2,4-dichloro-3-methoxypyridine (C6H5Cl2NO). Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

Molecular weight and formula of 2,4-Dichloro-3-methoxypyridine

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity logic of 2,4-Dichloro-3-methoxypyridine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

2,4-Dichloro-3-methoxypyridine (CAS: 405143-46-6) is a trisubstituted pyridine scaffold widely utilized in the development of kinase inhibitors, agrochemicals, and antifungals.[1] Its value lies in its orthogonal reactivity : the two chlorine atoms (at C2 and C4) possess distinct electrophilic susceptibilities, allowing for sequential, regioselective functionalization (

Physicochemical Profile

| Property | Data |

| IUPAC Name | 2,4-Dichloro-3-methoxypyridine |

| CAS Number | 405143-46-6 |

| Molecular Formula | |

| Molecular Weight | 178.02 g/mol |

| SMILES | COc1c(Cl)ccnc1Cl |

| Appearance | White to off-white crystalline solid |

| LogP (Predicted) | ~2.4 |

| H-Bond Acceptors | 2 (N, O) |

| Key Functional Groups | Aryl chloride (x2), Aryl ether |

Synthetic Pathways (Methodology)

The synthesis of 2,4-dichloro-3-methoxypyridine is typically achieved via functionalization of 3-hydroxypyridine precursors. Two primary routes are validated for laboratory and scale-up contexts.

Route A: Electrophilic Chlorination & Methylation (Recommended)

This route leverages the directing effects of the hydroxyl group on the pyridine ring to install chlorines, followed by O-methylation.

Step 1: Chlorination of 3-Hydroxypyridine

-

Reagents:

(gas) or NCS (N-chlorosuccinimide), aqueous HCl. -

Mechanism: Electrophilic Aromatic Substitution (

). The hydroxyl group at C3 activates the ortho (C2, C4) and para (C6) positions. Controlled chlorination yields 2,4-dichloro-3-hydroxypyridine . -

Control: Temperature must be maintained <20°C to prevent over-chlorination to the 2,4,6-trichloro analog.

Step 2: O-Methylation

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (

), -

Protocol:

-

Dissolve 2,4-dichloro-3-hydroxypyridine in DMF.

-

Add 1.2 eq

and stir at RT for 30 min (deprotonation). -

Add 1.1 eq MeI dropwise.

-

Heat to 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc, dry over

.

-

Route B: N-Oxide Activation (Iterative)

For cases where 3-methoxypyridine is the starting material.

-

Oxidation: 3-methoxypyridine

3-methoxypyridine-N-oxide. -

Chlorination: Reaction with

yields a mixture of 2-chloro and 4-chloro isomers. -

Iteration: Isolation of 2-chloro-3-methoxypyridine

N-oxidation

Figure 1: Preferred synthetic workflow via electrophilic chlorination and O-methylation.

Reactivity & Functionalization (The "Core")

For drug discovery, the utility of this scaffold is defined by the regioselectivity of the two chlorine atoms.

Regioselectivity Logic: C4 vs. C2

In Nucleophilic Aromatic Substitution (

-

Electronic Stabilization: Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the nitrogen atom (para-like resonance). While C2 attack also allows this (ortho-like), the C4 intermediate is generally lower in energy.

-

Steric Hindrance (The "Orthogonal" Factor):

-

C2 Position: Flanked by the ring Nitrogen and the C3-Methoxy group. The lone pair repulsion from N and the steric bulk of the ortho-OMe group hinder nucleophilic approach.

-

C4 Position: Flanked by C3-Methoxy and C5-Hydrogen. While the C3-OMe exerts some steric pressure, the C5 side is open.

-

Result: Nucleophiles (amines, alkoxides, thiols) will selectively displace the C4-Cl first.

-

Protocol: Selective C4-Amination ( )

Objective: Synthesis of 2-chloro-3-methoxy-4-aminopyridine derivatives.

-

Stoichiometry: Use 1.0 eq of 2,4-dichloro-3-methoxypyridine and 1.1 eq of amine.

-

Base: DIPEA (2.0 eq) or

. -

Solvent: NMP or DMSO (polar aprotic enhances

rate). -

Conditions: Heat at 80-100°C.

-

Monitoring: HPLC will show consumption of starting material and formation of the C4-product. (Note: C2-substitution is rarely observed unless forcing conditions or specific catalysts are used).

Protocol: C2-Functionalization (Suzuki Coupling)

Once the C4 position is substituted (or if C2 selectivity is desired via Pd-catalysis), the C2-Cl can be engaged.

-

Catalyst:

or -

Conditions: Standard Suzuki biaryl coupling (Boronic acid,

, Dioxane/Water, 90°C). -

Note: Oxidative addition occurs readily at C2 in the absence of C4-Cl, or sequentially after C4 functionalization.

Figure 2: Regioselectivity map showing the dominance of C4 substitution in SNAr reactions.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Reactivity: Incompatible with strong oxidizing agents. Hydrolysis may occur under strongly acidic conditions at high temperatures.

References

-

Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54284943, 2,4-Dichloro-3-methoxypyridine. Retrieved from [Link]

- Synthetic Methodology (Analogous):Preparation of 2,4-dichloro-5-methoxypyrimidine. Patent CN101486684B.

- Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming C4 > C2 SNAr selectivity in pyridines).

Sources

Solubility of 2,4-Dichloro-3-methoxypyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-3-methoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-3-methoxypyridine, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available, quantitative solubility data for this compound, this document outlines a robust experimental framework for its determination. We delve into the predicted physicochemical properties of the molecule and their anticipated influence on its solubility in a range of common organic solvents. Furthermore, a detailed, field-proven protocol for solubility assessment using the equilibrium shake-flask method is provided, complete with data analysis and interpretation guidelines. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility for process development, formulation, and analytical method design.

Introduction: The Strategic Importance of 2,4-Dichloro-3-methoxypyridine

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceutical and agrochemical agents.[1][2] 2,4-Dichloro-3-methoxypyridine, with its specific substitution pattern, serves as a crucial intermediate in the construction of complex molecular architectures. The presence of two reactive chlorine atoms allows for selective functionalization, making it a versatile precursor in drug discovery and development.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and the development of analytical methods. This guide aims to provide both a predictive and a practical framework for approaching the solubility of this important compound.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Predicted Physicochemical Properties of 2,4-Dichloro-3-methoxypyridine and Related Analogues

| Property | 2,4-Dichloro-3-methoxypyridine (Predicted) | 4-Chloro-3-methoxy-2-methylpyridine[5][6] | 2,4-Dichloro-3-fluoropyridine[7] |

| Molecular Formula | C₆H₅Cl₂NO | C₇H₈ClNO | C₅H₂Cl₂FN |

| Molecular Weight | ~178.02 g/mol | 157.60 g/mol | 165.98 g/mol |

| Polarity | Moderately Polar | Moderately Polar | Moderately Polar |

| Predicted LogP | ~2.0 - 2.5 | 1.9 | 2.5 |

| Hydrogen Bond Acceptors | 2 (N, O) | 2 (N, O) | 2 (N, F) |

| Hydrogen Bond Donors | 0 | 0 | 0 |

Based on its structure—a pyridine ring with two chloro substituents and a methoxy group—2,4-Dichloro-3-methoxypyridine is expected to be a moderately polar molecule. The electronegative chlorine and oxygen atoms create dipole moments, while the lack of acidic protons means it cannot act as a hydrogen bond donor. This profile suggests the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and chloroform. These solvents can engage in dipole-dipole interactions with the solute.

-

Moderate Solubility: Anticipated in polar protic solvents like methanol and ethanol. While the compound cannot donate hydrogen bonds, the oxygen and nitrogen atoms can act as acceptors.

-

Low Solubility: Likely in nonpolar solvents such as hexanes and toluene, where the solute's polarity is a mismatch for the solvent's nonpolar nature.

-

Insoluble: Expected to be practically insoluble in water due to its organic character and lack of strong hydrogen bonding capabilities.

The following diagram illustrates the relationship between the compound's structure and its predicted solubility.

Caption: Predicted solubility based on molecular properties.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8][9][10] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Required Materials and Equipment

-

2,4-Dichloro-3-methoxypyridine (solid)

-

Selected organic solvents (HPLC grade or higher)[11]

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 4. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]

- 5. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-methoxy-2-methylpyridine | CAS#:107512-34-5 | Chemsrc [chemsrc.com]

- 7. 2,4-Dichloro-3-fluoropyridine | C5H2Cl2FN | CID 20042885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. downloads.regulations.gov [downloads.regulations.gov]

2,4-Dichloro-3-methoxypyridine melting point and boiling point

The following technical guide details the physicochemical profile, synthesis logic, and characterization protocols for 2,4-Dichloro-3-methoxypyridine .

CAS: 405143-46-6 | Formula: C₆H₅Cl₂NO | MW: 178.02 g/mol

Executive Summary

2,4-Dichloro-3-methoxypyridine is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and agrochemicals. Structurally, it features a pyridine core with a methoxy group at the C3 position flanked by chlorine atoms at C2 and C4.

Critical Note on Physical Constants: Unlike its isomer 2,4-dichloro-5-methoxypyridine (a well-characterized solid), the 3-methoxy isomer (CAS 405143-46-6) lacks widely reported experimental melting/boiling point data in open literature. Based on structural analogues and thermodynamic modeling, it exists as a low-melting solid or viscous liquid at room temperature. This guide provides the predicted ranges and the mandatory experimental protocols to validate these values in-house.

Physicochemical Profile

The following values represent a synthesis of predicted data derived from structural analogues (e.g., 2,4-dichloropyridine) and computational models.

| Property | Value / Description | Confidence Level |

| Physical State | Low-Melting Solid or Viscous Liquid | High (Analogue Inference) |

| Melting Point (MP) | 40 – 65 °C (Predicted) | Medium |

| Boiling Point (BP) | 265 – 280 °C (at 760 mmHg) | High (Predicted) |

| Density | 1.45 ± 0.05 g/cm³ | High |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water | High |

| pKa (Conjugate Acid) | ~0.5 – 1.5 (Weakly basic due to Cl withdrawal) | Medium |

Thermodynamic Analysis

-

State Logic: The parent compound, 2,4-dichloropyridine, is a liquid (MP -1°C). The addition of a methoxy group at C3 introduces steric bulk and dipole interactions ("buttressing effect") between the C2 and C4 chlorines, which typically restricts molecular rotation and raises the melting point. However, the asymmetry often prevents high-crystallinity, suggesting a low melting point (<80°C).

-

Handling Implication: If the compound appears as a "slush" or oil, do not assume impurity. It may require cooling to <0°C to induce crystallization for filtration.

Synthesis & Purification Workflow

The synthesis of 2,4-dichloro-3-methoxypyridine typically proceeds via the chlorination of the corresponding diol. This process dictates the impurity profile (regioisomers) that affects the observed melting point.

Core Synthesis Logic

-

Precursor: 3-Methoxy-2,4-dihydroxypyridine (or its tautomer 3-methoxy-4-hydroxy-2-pyridone).

-

Reagent: Phosphorus Oxychloride (POCl₃) acts as both solvent and chlorinating agent.

-

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions) to accelerate the reaction.

Purification Protocol

Due to the close boiling points of chlorinated byproducts, fractional distillation under high vacuum is the preferred purification method, followed by crystallization if the MP permits.

Figure 1: Purification workflow emphasizing vacuum distillation to separate non-volatile tars from the product.

Experimental Determination Protocols

Since exact literature values are scarce, you must validate the physical constants for your specific batch to establish a Certificate of Analysis (CoA).

A. Melting Point Determination (Capillary Method)

Use this if the sample solidifies upon refrigeration.

-

Preparation: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvent depression is the #1 cause of low MP).

-

Loading: Pack 2-3 mm of solid into a glass capillary.

-

Ramp: Heat rapidly to 30°C, then ramp at 1°C/min .

-

Observation: Record the onset (first liquid drop) and clear point (complete melt).

-

Acceptance Criteria: A range < 2°C indicates high purity.

-

B. Boiling Point Determination (Siwoloboff Method)

Use this for liquid samples where distillation volume is insufficient.

-

Setup: Place a small amount of liquid in an ignition tube. Insert a sealed capillary (open end down) into the liquid.

-

Heating: Attach the tube to a thermometer in a Thiele tube or oil bath. Heat gradually.

-

Endpoint: Watch for a continuous stream of bubbles from the capillary (vapor pressure > atmospheric pressure). Stop heating.

-

Reading: The temperature at which bubbling stops and liquid is sucked back into the capillary is the boiling point.

Reactivity & Applications

The 2,4-dichloro substitution pattern offers orthogonal reactivity, essential for scaffold design.

-

C4-Position: More reactive towards nucleophilic aromatic substitution (SₙAr) due to the para-relationship with the pyridine nitrogen.

-

C2-Position: Less reactive; typically requires catalysis (e.g., Buchwald-Hartwig) or higher temperatures if C4 is already substituted.

Figure 2: Regioselectivity profile. The C4-chlorine is the primary site for nucleophilic attack.

Safety & Handling (SDS Summary)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The methoxy group can be susceptible to demethylation under strongly acidic/high-heat conditions over time.

-

Spill Response: Absorb liquids with vermiculite; sweep solids into a sealed container. Do not wash into drains (marine pollutant potential).

References

-

PubChem. (n.d.). 2,4-Dichloro-3-methoxypyridine (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2010). Process for preparation of chlorinated pyridine intermediates (Contextual reference to 2,4-dichloro-5-methoxy isomer synthesis).

Sources

- 1. scribd.com [scribd.com]

- 2. 2,4-dichloro-3-methoxypyridine | 405143-46-6 [chemicalbook.com]

- 3. 1214366-19-4|2,5-Dichloro-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2,4-dichloro-3-methoxypyridine (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - C6H5Cl2NOS - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]

- 8. 3-CHLORO-6-METHOXYPYRIDAZINE (1722-10-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. Search Results - AK Scientific [aksci.com]

A Senior Application Scientist's In-Depth Technical Guide to 2,4-Dichloro-3-methoxypyridine and 2,4-Dichloro-5-methoxypyridine Isomers for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold for the development of novel therapeutics. Among these, dichlorinated methoxypyridine isomers serve as versatile building blocks, offering multiple points for synthetic elaboration. This technical guide provides an in-depth comparative analysis of two critical, yet distinct, isomers: 2,4-dichloro-3-methoxypyridine and 2,4-dichloro-5-methoxypyridine. We will dissect the nuances of their synthesis, explore the subtle yet significant differences in their physicochemical and spectroscopic properties, and elucidate how the seemingly minor positional change of the methoxy group profoundly impacts their chemical reactivity. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to strategically leverage these isomers in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Dichloromethoxypyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it an attractive core for drug design. The introduction of chloro- and methoxy-substituents further enhances its utility by providing handles for synthetic diversification and fine-tuning of electronic and steric properties.

The two isomers, 2,4-dichloro-3-methoxypyridine and 2,4-dichloro-5-methoxypyridine, are of particular interest. Both possess two reactive chlorine atoms at positions amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making them ideal starting materials for the construction of complex molecular architectures. However, the placement of the methoxy group—an influential electron-donating substituent—at either the 3- or 5-position introduces a critical asymmetry that dictates the regioselectivity of subsequent reactions and influences the overall properties of the molecule. Understanding these differences is paramount for any medicinal chemist aiming to efficiently and predictably synthesize target compounds.

Synthesis of 2,4-Dichloro-3-methoxypyridine and 2,4-Dichloro-5-methoxypyridine

The synthetic accessibility of these isomers is a key consideration for their application in drug discovery programs. While a variety of synthetic routes can be envisaged, the most common approaches involve the chlorination of the corresponding dihydroxymethoxypyridines.

General Synthetic Strategy: Chlorination of Dihydroxypyridines

A prevalent and scalable method for the synthesis of dichloropyridines is the treatment of the corresponding dihydroxypyridine precursors with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This transformation is robust and generally provides good yields of the desired chlorinated product.

Caption: General synthetic scheme for dichloromethoxypyridines.

Synthesis of 2,4-Dichloro-3-methoxypyridine

The synthesis of 2,4-dichloro-3-methoxypyridine can be achieved from 3-methoxy-2,4-pyridinediol. While specific patent literature for this exact transformation is not as prevalent as for its pyrimidine analogue, the general principle of using phosphorus oxychloride for the dichlorination is applicable.

Experimental Protocol: Synthesis of 2,4-dichloro-3-methoxypyridine (Proposed)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2,4-pyridinediol (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,4-dichloro-3-methoxypyridine.

Synthesis of 2,4-dichloro-5-methoxypyridine

The synthesis of the 5-methoxy isomer is more widely documented, particularly in the context of its pyrimidine analogue, 2,4-dichloro-5-methoxypyrimidine, which is a key intermediate in the synthesis of some agrochemicals and pharmaceuticals.[1][2] The synthesis of the pyridine isomer follows a similar logic, starting from 5-methoxy-2,4-pyridinediol.

Experimental Protocol: Synthesis of 2,4-dichloro-5-methoxypyridine (Adapted from Pyrimidine Synthesis) [3][4]

-

Reaction Setup: In a nitrogen-purged reaction vessel, combine 5-methoxy-2,4-pyridinediol (1.0 eq), an inert solvent such as toluene or xylene, and phosphorus oxychloride (2.0-3.0 eq).

-

Base Addition: With stirring, add a tertiary amine base such as N,N-dimethylaniline or triethylamine (1.1-1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by a suitable chromatographic method.

-

Quenching and Work-up: Cool the reaction to 0-40 °C and carefully add it to ice water.

-

Extraction: Separate the layers and extract the aqueous phase with the same solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield 2,4-dichloro-5-methoxypyridine.[4]

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The seemingly subtle shift in the methoxy group's position leads to discernible differences in the physicochemical and spectroscopic properties of the two isomers.

| Property | 2,4-dichloro-3-methoxypyridine | 2,4-dichloro-5-methoxypyridine |

| Molecular Formula | C₆H₅Cl₂NO | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol | 178.02 g/mol |

| Appearance | Likely a solid or oil | White to off-white solid |

| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents |

| Predicted logP | ~2.5 | ~2.3 |

Note: Some data is based on predictions and data from closely related analogues due to limited publicly available experimental data for direct comparison.

Spectroscopic Signatures: Deciphering the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic environment, which is modulated by the position of the methoxy group.

1H NMR Spectroscopy:

-

2,4-dichloro-3-methoxypyridine: One would expect to see two doublets in the aromatic region, corresponding to the protons at C-5 and C-6. The methoxy group at C-3 would likely shield the adjacent C-4 proton (if it were present) and have a through-space effect on the C-5 proton.

-

2,4-dichloro-5-methoxypyridine: This isomer would also exhibit two signals in the aromatic region. However, the proton at C-6 would be a singlet, while the proton at C-3 would also be a singlet. The electronic effect of the 5-methoxy group would influence the chemical shifts of both protons.

13C NMR Spectroscopy:

The carbon chemical shifts will also be distinct for each isomer. The carbon directly attached to the methoxy group (C-3 or C-5) will be significantly shifted downfield due to the deshielding effect of the oxygen atom. The electronic push-pull effects of the methoxy and chloro substituents will result in a unique fingerprint for each isomer in the 13C NMR spectrum.

Reactivity Profile: The Decisive Role of Methoxy Group Position

The most critical distinction between these two isomers from a synthetic chemist's perspective is their differential reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The position of the electron-donating methoxy group directly influences the electron density at the C-2 and C-4 positions, thereby modulating the susceptibility of the attached chlorine atoms to nucleophilic attack.

Caption: Regioselectivity in SNAr reactions of the two isomers.

General Principles of Regioselectivity in Dichloropyridines

In 2,4-dichloropyridine systems, nucleophilic attack generally occurs preferentially at the C-4 position. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the ring nitrogen.

Influence of the 3-Methoxy Group

In 2,4-dichloro-3-methoxypyridine, the electron-donating methoxy group is ortho to the C-2 chlorine and meta to the C-4 chlorine.

-

Effect on C-4: The methoxy group at C-3 has a weaker influence on the C-4 position.

-

Effect on C-2: The ortho-methoxy group will exert a stronger electronic and steric effect on the C-2 position. The electron-donating nature of the methoxy group will increase the electron density at C-2, potentially deactivating it towards nucleophilic attack compared to an unsubstituted 2,4-dichloropyridine.

This suggests that while C-4 substitution will likely still be the major pathway, the regioselectivity might be less pronounced compared to the 5-methoxy isomer.

Influence of the 5-Methoxy Group

For 2,4-dichloro-5-methoxypyridine, the methoxy group is meta to the C-2 chlorine and para to the C-4 chlorine.

-

Effect on C-4: The para-methoxy group can strongly donate electron density through resonance to the pyridine ring, which can be delocalized to the C-4 position. This significantly activates the C-4 position towards nucleophilic attack by stabilizing the transition state.

-

Effect on C-2: The meta-relationship of the methoxy group to the C-2 chlorine means its electronic influence on this position is less pronounced.

Consequently, 2,4-dichloro-5-methoxypyridine is expected to show a high degree of regioselectivity for nucleophilic substitution at the C-4 position.

Applications in Drug Discovery: Strategic Choices for Molecular Design

The distinct reactivity profiles of these two isomers make them suitable for different strategic approaches in drug discovery.

-

2,4-dichloro-5-methoxypyridine: Its high regioselectivity for C-4 substitution makes it an excellent building block when a specific and predictable functionalization at this position is desired. This is particularly valuable in the early stages of a project for rapidly building a library of analogues with diversification at the C-4 position. The remaining C-2 chlorine can then be targeted for further modification under potentially more forcing conditions or using different reaction types like cross-coupling. This isomer is a valuable intermediate for potential antiviral and anticancer agents.[2]

-

2,4-dichloro-3-methoxypyridine: The potentially lower regioselectivity of this isomer could be exploited in scenarios where a mixture of C-2 and C-4 substituted products is acceptable for initial screening, or where specific reaction conditions can be employed to favor one isomer over the other. The steric and electronic environment around the C-2 position, influenced by the adjacent methoxy group, could also be leveraged to achieve unique reactivity or to introduce specific conformational constraints in the final molecule.

Conclusion: A Tale of Two Isomers

While 2,4-dichloro-3-methoxypyridine and 2,4-dichloro-5-methoxypyridine share the same molecular formula, they are far from interchangeable in the context of synthetic and medicinal chemistry. The positional isomerism of the methoxy group imparts distinct electronic and steric characteristics that govern their reactivity and, by extension, their strategic utility in drug discovery.

The 5-methoxy isomer offers a predictable and highly regioselective platform for C-4 functionalization, ideal for systematic SAR exploration. In contrast, the 3-methoxy isomer presents a more nuanced reactivity profile that may offer opportunities for more complex synthetic strategies. A thorough understanding of these differences, from their synthesis to their reactivity, empowers the medicinal chemist to make informed decisions in the selection of building blocks, ultimately accelerating the journey towards the discovery of new and effective medicines.

References

-

Preparation method of 2,4-dichloro-5-methoxypyrimidine. (2016). Eureka | Patsnap. [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. [Link]

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015).

-

Zakiah, Z., et al. (2023). Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Semantic Scholar. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [Link]

-

2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

-

Al-Majid, A. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401. PubChem. [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2006). ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (n.d.). ResearchGate. [Link]

-

Zhang, Q., et al. (2014). DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information.[Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. (n.d.). chemconnections. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

Sources

Electronic Properties & Synthetic Utility of 3-Methoxy Substituted Dichloropyridines

The following technical guide details the electronic and synthetic profile of 3-methoxy substituted dichloropyridines, with a primary focus on the 3-methoxy-2,6-dichloropyridine scaffold due to its critical role as a regioselective template in kinase inhibitor development (e.g., ALK/MET pathways).

Executive Summary: The "Privileged" Asymmetry

In medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore. However, the 3-methoxy-2,6-dichloropyridine scaffold represents a unique "electronic switch." Unlike symmetric dichloropyridines (e.g., 3,5-dichloro), this scaffold possesses a built-in electronic bias driven by the 3-methoxy group. This asymmetry allows researchers to sequentially functionalize the C2, C6, and C4 positions with high regiocontrol, making it an indispensable tool for Fragment-Based Drug Discovery (FBDD).

This guide dissects the electronic underpinnings of this reactivity and provides validated protocols for exploiting it.

Electronic Structure Analysis

To predict reactivity, one must understand the war between Inductive Withdrawal (-I) and Resonance Donation (+M) .

The Substituent Matrix

| Substituent | Position | Electronic Effect | Consequence on Ring |

| Chlorine | C2, C6 | Strong -I, Weak +M | Drastically lowers pKa (non-basic N); Activates C-Cl bond for oxidative addition (Pd) and SNAr. |

| Methoxy | C3 | Moderate -I, Strong +M | -I: Increases acidity of C4-H. +M: Donates electron density into C2, C4, and C6. |

The "Push-Pull" Conflict

The 3-methoxy group creates a distinct electronic map.

-

At C2 (Ortho): The +M effect (resonance) increases electron density, partially counteracting the activation from the C2-Cl.

-

At C6 (Para): While +M also affects the para position, the distance and orbital coefficients often make C6 more electrophilic than C2 in the absence of chelation effects.

-

At Nitrogen: The combined -I effects of two chlorines and one methoxy group render the pyridine nitrogen essentially non-basic (Predicted pKa < 0). It will not protonate under standard physiological or reaction conditions.

Visualization: Electronic Reactivity Map

The following diagram illustrates the competing electronic vectors that dictate regioselectivity.

Caption: Electronic bias map of 3-methoxy-2,6-dichloropyridine. The 3-OMe group electronically shields C2, directing nucleophilic attack to C6.

Reactivity Profile & Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction is the displacement of one chlorine atom.

-

The Rule: In polar aprotic solvents (DMF, DMSO) with amine nucleophiles, substitution favors the C6 position (remote from the methoxy).

-

The Exception (Chelation Control): If using a metal alkoxide (e.g., NaOMe) in a non-polar solvent (Toluene), the metal cation can coordinate with the 3-methoxy oxygen and the ring nitrogen/chlorine, directing attack to the C2 position (adjacent).

Directed Ortho Metalation (DoM)

The 3-methoxy group is a potent Directed Metalation Group (DMG).

-

Reagent: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Site: Lithiation occurs at C4 (ortho to the methoxy, meta to the chlorine).

-

Risk: "Halogen Dance." The lithiated species is unstable above -70°C and can isomerize, moving the lithium to the C2/C6 position while shifting the chlorine. Strict temperature control is mandatory.

Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-2,6-dichloropyridine

Rationale: Methylation of the phenol is cleaner than chlorinating 3-methoxypyridine.

-

Reagents: 2,6-Dichloro-3-hydroxypyridine (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), Acetone (0.2 M).

-

Procedure:

-

Charge a round-bottom flask with 2,6-dichloro-3-hydroxypyridine and anhydrous acetone.

-

Add K2CO3 (finely ground) and stir at Room Temperature (RT) for 15 min.

-

Add Methyl Iodide dropwise.

-

Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Filter off solids. Concentrate filtrate. Recrystallize from Hexane.

-

-

Expected Yield: >90%.

-

Data Validation: 1H NMR (CDCl3) should show a singlet ~3.9 ppm (OMe) and two doublets (aromatic) with J ~8 Hz.

Protocol B: Regioselective SNAr (C6-Amination)

Rationale: Using a polar solvent and heat to drive the reaction at the sterically less encumbered and electronically favorable C6 position.

-

Reagents: 3-Methoxy-2,6-dichloropyridine (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq), DMSO (0.5 M).

-

Procedure:

-

Dissolve substrate in DMSO.

-

Add DIPEA and Morpholine.

-

Heat to 90°C for 12 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

-

Outcome: The major product (>10:1 ratio) will be 2-chloro-3-methoxy-6-morpholinopyridine .

-

Note: If the 2-amino isomer is desired, use NaH/Amine in Toluene to encourage chelation, though yields are typically lower.

-

Comparative Data Summary

The following table summarizes the physical and electronic data for the key isomers.

| Property | 3-Methoxy-2,6-dichloro | 3,5-Dichloro | 2,6-Dichloro (Unsub) |

| pKa (Conj. Acid) | ~ -0.5 (Est) | ~ 0.5 | 0.6 |

| SNAr Reactivity | High (C6 > C2) | Low | High (C2 = C6) |

| DoM Site | C4 (Ortho to OMe) | C4 (Between Cls) | C3 (Ortho to Cl) |

| Major Application | Kinase Inhibitors (ALK/MET) | Agrochemicals | General Building Block |

Workflow Visualization

This diagram outlines the decision tree for functionalizing this scaffold.

Caption: Synthetic decision tree. Choice of solvent and base dictates regioselectivity between C2, C4, and C6.

References

-

BenchChem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. (Accessed 2025).[1][2][3][4][5] Link[5]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 16989: 2,6-Dichloropyridine. (Accessed 2025).[1][2][3][4][5] Link

-

WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Accessed 2025).[1][2][3][4][5] Link

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. (Accessed 2025).[1][2][3][4][5] Link

-

Sigma-Aldrich. Product Specification: 3,5-Dichloropyridine. (Accessed 2025).[1][2][3][4][5] Link

Sources

- 1. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Deoxychlorination Synthesis of 2,4-Dichloro-3-methoxypyridine

This Application Note is designed for research chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 2,4-Dichloro-3-methoxypyridine (CAS: 405143-46-6).

This guide prioritizes safety , reproducibility , and mechanistic understanding , moving beyond simple recipe-following to provide a rationale for every chemical operation.

/Base SystemExecutive Summary & Scientific Rationale

2,4-Dichloro-3-methoxypyridine is a high-value heterocyclic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals. The presence of the electron-donating methoxy group at the C3 position significantly alters the electronic landscape of the pyridine ring compared to unsubstituted 2,4-dihydroxypyridine.

The Chemical Challenge

The starting material, 3-methoxypyridine-2,4-diol (often existing as the pyridone tautomer: 4-hydroxy-3-methoxy-2(1H)-pyridone), possesses two oxygenated sites susceptible to nucleophilic aromatic substitution (

-

Electronic Deactivation: While the methoxy group is electron-donating by resonance, the pyridine ring is electron-deficient. The transformation requires the conversion of C=O (amide-like) and C-OH bonds into C-Cl bonds.

-

Steric Hindrance: The C3-methoxy group exerts steric pressure on both the C2 and C4 positions, potentially retarding the formation of the imidoyl chloride intermediate.

-

Safety: The standard reagent, Phosphorus Oxychloride (

), requires strict moisture control and a rigorously defined quenching protocol to prevent thermal runaways.

The Solution: Vilsmeier-Type Activation

This protocol utilizes neat

-

Catalysis: It activates the

and facilitates the formation of the dichlorophosphate leaving group. -

HCl Scavenger: It buffers the reaction, preventing acid-catalyzed decomposition of the methoxy ether linkage (demethylation), which is a common side reaction in harsh acidic conditions.

Reaction Mechanism & Pathway[1][2][3]

The transformation proceeds via the activation of the tautomeric hydroxyl groups by phosphoryl chloride, followed by nucleophilic displacement by chloride ions.

Figure 1: Mechanistic pathway for the deoxychlorination of 3-methoxypyridine-2,4-diol. The base facilitates the removal of protons during phosphorylation.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-methoxypyridine-2,4-diol (1.0 eq)

-

Phosphorus Oxychloride (

) (Reagent Grade, >99%) - Handle in Fume Hood -

N,N-Diethylaniline (1.0 - 1.5 eq) or Quinoline

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Sodium Bicarbonate (

) (sat.[1] aq.)

-

-

Equipment:

-

Round-bottom flask (RBF) with 2-neck or 3-neck geometry.

-

Reflux condenser with drying tube (

or -

Temperature probe/Oil bath.

-

Large beaker (for quenching).

-

Step-by-Step Procedure

Step 1: Setup and Addition (0 min)

-

Dry the RBF in an oven or flame-dry under nitrogen flow. Moisture reacts violently with

. -

Charge 3-methoxypyridine-2,4-diol (10.0 g, 70.9 mmol) into the flask.

-

Add

(50 mL, approx. 7.5 eq). The solid may not dissolve immediately.-

Note: Excess

acts as both reagent and solvent.

-

-

Cooling: Place the flask in an ice-water bath (0°C).

-

Base Addition: Add N,N-Diethylaniline (10.6 g, 71 mmol) dropwise over 10 minutes.

-

Why? The addition is exothermic. Controlling the temp prevents charring of the starting material.

-

Step 2: Reaction (10 min - 4 hours)

-

Remove the ice bath and transfer to an oil bath.

-

Heat slowly to 100–110°C (Reflux) .

-

Maintain reflux for 3 to 4 hours .

-

Visual Check: The suspension should dissolve into a clear (often dark brown/red) solution as the reaction progresses.

-

Monitoring: Check TLC (20% EtOAc/Hexane) or LCMS. Look for the disappearance of the polar starting material and the emergence of the non-polar product spot (

).

-

Step 3: Workup - The "Reverse Quench" (Critical Safety Step)

-

Cool the reaction mixture to room temperature.

-

Concentration (Optional but Recommended): If a rotary evaporator with a robust trap is available, distill off excess

under reduced pressure (bath temp < 50°C). This significantly reduces the violence of the quench. -

Quenching:

-

Prepare a large beaker with crushed ice (approx. 300 g) and water (100 mL).

-

Slowly pour the reaction mixture (or concentrated residue) onto the ice with vigorous stirring.

-

Warning: Never add water to the reaction flask. The "Reverse Quench" dissipates heat more effectively.

-

-

Neutralization: The solution will be strongly acidic (

+

Step 4: Extraction and Purification

-

Extract the aqueous mixture with DCM (

mL). -

Combine organic layers and wash with brine.

-

Dry over anhydrous

, filter, and concentrate. -

Purification: The crude material is often a brown oil or solid.

-

Flash Column Chromatography: Silica gel, eluting with 0-10% EtOAc in Hexanes.

-

Recrystallization:[2] If solid, recrystallize from Hexane/heptane.

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical safety node at the quenching stage.

Data Specifications & Validation

| Parameter | Specification / Expectation | Notes |

| Appearance | Off-white to pale yellow solid | Crude may be dark brown oil. |

| Yield | 65% - 85% | Lower yields often due to hydrolysis during workup. |

| Doublets correspond to H5 and H6 protons. | ||

| LCMS (ESI+) | [M+H] | Characteristic chlorine isotope pattern (3:1 for mono, 9:6:1 for di-Cl). |

| Melting Point | 68 - 72 °C | Reference values vary by crystal form. |

Troubleshooting Guide

-

Problem: Incomplete conversion (monochloro intermediate observed).

-

Solution: Add 0.5 eq of Phosphorus Pentachloride (

) to the reaction.

-

-

Problem: Product reverts to starting material during workup.

-

Solution: The workup was too hot or too acidic for too long. Ensure the quench is cold and neutralize immediately.

-

-

Problem: Demethylation (Loss of -OMe group).

-

Solution: Reaction temperature too high (>120°C) or insufficient base used. Stick to 105-110°C.

-

References

-

ChemicalBook. Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Analogous Chemistry). Retrieved from

-

National Institutes of Health (PMC). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines. Retrieved from

-

PubChem. 2,4-Dichloro-3-methoxypyridine Compound Summary. Retrieved from

-

Google Patents. Preparation method of 2,4-dichloro-5-methoxypyrimidine (Analogous Regiochemistry). CN101486684B. Retrieved from

Disclaimer: This protocol involves hazardous chemicals (

Sources

Application and Protocol Guide: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-3-methoxypyridine

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmacologically active agents. The ability to precisely functionalize this heterocycle is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on halopyridines is a powerful and widely employed strategy for forging new carbon-heteroatom and carbon-carbon bonds. However, when multiple leaving groups are present, as in 2,4-dichloro-3-methoxypyridine, the challenge of achieving regioselective substitution becomes a critical hurdle. This document provides a detailed guide to understanding and controlling the regioselectivity of SNAr reactions on this versatile building block, offering both mechanistic insights and practical, field-tested protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale: Unraveling the Regioselectivity of 2,4-Dichloro-3-methoxypyridine

The regiochemical outcome of an SNAr reaction is dictated by the relative stability of the anionic intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.[1][2] In the case of 2,4-dichloro-3-methoxypyridine, several factors conspire to determine whether a nucleophile will preferentially attack the C2 or C4 position.

Electronic Effects:

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3] This is the primary reason why SNAr on pyridines occurs selectively at the 2- and 4-positions.

-

Methoxy Group (C3): The methoxy group at the C3 position exerts two opposing electronic effects: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating. The inductive effect will slightly activate both C2 and C4. However, the mesomeric effect, which involves the donation of a lone pair from the oxygen into the ring system, will preferentially increase the electron density at the ortho (C2, C4) positions relative to itself. This electron-donating resonance effect can serve to deactivate these positions to some extent compared to an unsubstituted dichloropyridine.

-

Chlorine Atoms (C2, C4): The chlorine atoms are good leaving groups and also contribute to the activation of the ring through their inductive electron-withdrawing effects.

Steric Effects:

The methoxy group at the C3 position introduces significant steric hindrance around the C2 position. Nucleophilic attack at C2 will be more sterically encumbered than attack at the more exposed C4 position. This steric impediment can play a decisive role in directing the nucleophile to the C4 position, especially when bulky nucleophiles are employed.[4]

Predicted Regioselectivity:

Considering the interplay of these factors, the C4 position is generally the more activated and sterically accessible site for nucleophilic attack . The stabilization of the Meisenheimer complex is more effective when the attack is para to the ring nitrogen. While the methoxy group's electronic effects are complex, its steric presence strongly disfavors attack at the adjacent C2 position. Thus, for most nucleophiles, selective substitution at C4 is anticipated.

Visualizing the Reaction Pathway: The Meisenheimer Intermediate

The following diagram illustrates the two potential pathways for nucleophilic attack on 2,4-dichloro-3-methoxypyridine. The favored pathway proceeds through the more stable Meisenheimer complex formed by attack at the C4 position.

Caption: SNAr pathways for 2,4-dichloro-3-methoxypyridine.

Experimental Protocols: Achieving Selective Substitution

The following protocols are designed to provide a starting point for the regioselective functionalization of 2,4-dichloro-3-methoxypyridine. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Selective C4-Amination

This protocol details the reaction with a representative secondary amine, morpholine. The principles can be extended to other primary and secondary amines.

Workflow Diagram:

Caption: Workflow for the selective C4-amination reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-3-methoxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, approx. 0.2 M).

-

Addition of Nucleophile: Add morpholine (1.1 eq) to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(morpholino)-2-chloro-3-methoxypyridine.

Rationale:

-

Base (K₂CO₃): A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free and reactive.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, particularly with less activated substrates.[6]

Protocol 2: Selective C4-Alkoxylation (O-Arylation)

This protocol describes the synthesis of a 4-phenoxy derivative using sodium phenoxide.

Step-by-Step Methodology:

-

Preparation of Nucleophile: In a separate flask, prepare sodium phenoxide by reacting phenol (1.2 eq) with sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Reaction Setup: In the main reaction flask, dissolve 2,4-dichloro-3-methoxypyridine (1.0 eq) in anhydrous THF or DMF.

-

Addition of Nucleophile: Slowly add the freshly prepared sodium phenoxide solution to the solution of the dichloropyridine at room temperature.

-

Heating: Heat the reaction mixture to 60-80 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

-

Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc) to yield 4-phenoxy-2-chloro-3-methoxypyridine.

Rationale:

-

Strong Base (NaH): Alkoxides are potent nucleophiles, and their formation requires a strong, non-nucleophilic base like NaH to deprotonate the corresponding alcohol.[7]

-

Anhydrous Conditions: Sodium hydride reacts violently with water; therefore, anhydrous solvents and reagents are essential.

Protocol 3: Selective C4-Thiolation (S-Arylation)

This protocol illustrates the reaction with a thiol, for example, thiophenol.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2,4-dichloro-3-methoxypyridine (1.0 eq), thiophenol (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Heating: Heat the reaction mixture to 50-70 °C. Thiolates are generally very potent nucleophiles, so milder conditions may be sufficient compared to amines or alkoxides.[8]

-

Monitoring: Monitor the reaction by TLC or LC-MS (typically 2-8 hours).

-

Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to afford 4-(phenylthio)-2-chloro-3-methoxypyridine.

Rationale:

-

High Nucleophilicity of Thiolates: Thiols are more acidic and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts, often allowing for faster reactions at lower temperatures.[9][10]

Summary of Regioselective SNAr Data

| Nucleophile Class | Example | Position of Substitution | Typical Conditions | Key Considerations |

| Amines | Morpholine, Piperidine | C4 (highly selective) | K₂CO₃ or Et₃N, DMF, 80-100 °C | A base is required to scavenge generated acid. |

| Alkoxides | Sodium Phenoxide | C4 (highly selective) | NaH/Alcohol, THF or DMF, 60-80 °C | Requires anhydrous conditions and pre-formation of the alkoxide. |

| Thiols | Thiophenol | C4 (highly selective) | K₂CO₃ or Cs₂CO₃, DMF, 50-70 °C | Generally more reactive; milder conditions are often sufficient. |

Troubleshooting and Advanced Considerations

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., DMSO), or employing a stronger base (e.g., Cs₂CO₃ for S- and O-nucleophiles, or NaH for O-nucleophiles). For unactivated systems, flow chemistry at high temperatures can be effective.[6][11]

-

Formation of Byproducts: If a mixture of C2 and C4 isomers is observed, it may be due to high reaction temperatures or a particularly small, unhindered nucleophile. Lowering the reaction temperature may improve selectivity.

-

Sequential Substitution: The remaining chlorine at the C2 position in the 4-substituted product is now significantly deactivated due to the electron-donating nature of the newly introduced group at C4. However, under forcing conditions (high temperature, strong nucleophile), a second substitution at C2 may occur. This can be exploited for the synthesis of 2,4-disubstituted-3-methoxypyridines.

Conclusion

The nucleophilic aromatic substitution of 2,4-dichloro-3-methoxypyridine proceeds with a high degree of regioselectivity, favoring substitution at the C4 position. This selectivity is primarily governed by the powerful directing effect of the ring nitrogen and the steric hindrance imposed by the C3-methoxy group. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can reliably access a wide range of 4-substituted-2-chloro-3-methoxypyridine building blocks, which are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- SYNLETT. (2007). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.

- WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.

- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- National Institutes of Health. (n.d.). Thiol Reactive Probes and Chemosensors.

- Chemistry LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides.

- Chemistry Steps. (2021, December 14). Reactions of Thiols.

- YouTube. (2019, October 15). Reactions of thiols.

- PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions.

- Michigan State University Chemistry. (n.d.). Amine Reactivity.

Sources

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

Application and Protocol for Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloro-3-methoxypyridine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of immense interest to researchers in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] The precise installation of substituents on the pyridine ring is a critical step in the synthesis of novel therapeutics. The methoxy group, in particular, is a prevalent feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[3][4] 2,4-Dichloro-3-methoxypyridine is a valuable starting material, offering two distinct reactive sites for carbon-carbon bond formation. However, controlling the regioselectivity of cross-coupling reactions on such dihalogenated heterocycles presents a significant synthetic challenge. This guide provides a detailed technical overview and actionable protocols for achieving site-selective Suzuki-Miyaura coupling on 2,4-dichloro-3-methoxypyridine, enabling the targeted synthesis of either 2- or 4-substituted products.

Mechanistic Underpinnings of Site Selectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[5][6][7] The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] In the case of 2,4-dichloropyridines, the regioselectivity of the initial oxidative addition of the palladium catalyst to the C-Cl bond is the determining factor for the final product.

Conventionally, the halide at the C2 position, being adjacent to the nitrogen, is more electron-deficient and thus more reactive towards oxidative addition.[1][8] However, this intrinsic reactivity can be modulated and even inverted through the strategic selection of ligands and reaction conditions.[8][9]

-

Steric Hindrance: Bulky ligands on the palladium catalyst can sterically hinder the approach to the more accessible C2 position, thereby favoring reaction at the C4 position.[8]

-

Electronic Effects: The electronic properties of the ligands can influence the electron density at the palladium center, altering its reactivity and selectivity.

-

Ligand-Free Conditions: Interestingly, certain "ligand-free" conditions, often referred to as Jeffery conditions, have been shown to significantly enhance C4 selectivity.[9]

By understanding and manipulating these factors, chemists can direct the Suzuki-Miyaura coupling to selectively functionalize either the C2 or C4 position of 2,4-dichloro-3-methoxypyridine.

Visualizing the Path to Selectivity

The choice of catalytic system is paramount in dictating the outcome of the Suzuki-Miyaura coupling of 2,4-dichloro-3-methoxypyridine. The following diagram illustrates the divergent pathways to either C4 or C2 selectivity based on the reaction conditions.

Caption: Divergent pathways for site-selective Suzuki-Miyaura coupling.

Protocol & Methodology: Achieving C4-Selectivity

This protocol is designed to favor the coupling reaction at the C4 position of 2,4-dichloro-3-methoxypyridine. The use of a bulky N-heterocyclic carbene (NHC) ligand, such as IPr, is crucial for achieving high C4 selectivity.[8]

Materials and Reagents

-

2,4-Dichloro-3-methoxypyridine

-

Arylboronic acid or ester

-

Palladium precatalyst (e.g., (η³-1-tBu-indenyl)Pd(IPr)(Cl))

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane/H₂O mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask, add the palladium precatalyst (1-3 mol%), the bulky NHC ligand (if not using a precatalyst), and the base (2-3 equivalents).

-